molecular formula C16H16ClNO2 B8548944 Acetamide, N-[[5-chloro-2-(hydroxymethyl)phenyl]phenylmethyl]- CAS No. 52200-34-7

Acetamide, N-[[5-chloro-2-(hydroxymethyl)phenyl]phenylmethyl]-

Cat. No. B8548944
CAS RN: 52200-34-7
M. Wt: 289.75 g/mol
InChI Key: DDEDNGPMQRAUNA-UHFFFAOYSA-N
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Patent
US03985811

Procedure details

In a Parr bomb containing 47 g. of the compound of Example 5 in 200 ml. of ethanol, dry ammonia is introduced to a pressure of 5 atmospheres. After heating for 4 hours at 100° C., the resulting solution is evaporated. The oily residue is successively washed with light petroleum and diisopropyl ether, then it is taken up in a mixture of water and ethyl ether to give a solid which is used as such for the subsequent hydrolysis. Yield 16 g. A sample of the titular product crystallized from a mixture of ethyl ether and light petroleum melts at 131°-135° C.
Name
compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:4][CH2:5][C:6]1[CH:19]=[CH:18][C:17]([Cl:20])=[CH:16][C:7]=1[CH:8](Br)[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)(=O)C.[NH3:21].[CH2:22]([OH:24])[CH3:23]>>[Cl:20][C:17]1[CH:18]=[CH:19][C:6]([CH2:5][OH:4])=[C:7]([CH:8]([NH:21][C:22](=[O:24])[CH3:23])[C:9]2[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=2)[CH:16]=1

Inputs

Step One
Name
compound
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC1=C(C(C2=CC=CC=C2)Br)C=C(C=C1)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
In a Parr bomb containing 47 g
CUSTOM
Type
CUSTOM
Details
the resulting solution is evaporated
WASH
Type
WASH
Details
The oily residue is successively washed with light petroleum and diisopropyl ether
ADDITION
Type
ADDITION
Details
it is taken up in a mixture of water and ethyl ether
CUSTOM
Type
CUSTOM
Details
to give a solid which
CUSTOM
Type
CUSTOM
Details
such for the subsequent hydrolysis
CUSTOM
Type
CUSTOM
Details
A sample of the titular product crystallized from a mixture of ethyl ether and light petroleum melts at 131°-135° C.

Outcomes

Product
Name
Type
Smiles
ClC1=CC(=C(CO)C=C1)C(C1=CC=CC=C1)NC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.